IM-12

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Wnt Signaling Pathway Enhancement

IM-12 has been investigated for its potential to enhance the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and development [1]. Studies suggest that IM-12 functions as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a protein that negatively regulates the Wnt pathway [1]. By inhibiting GSK-3β, IM-12 may promote cellular processes controlled by Wnt signaling.

[1] Clinivex. 3-((4-Fluorophenethyl)amino)-1-methyl-4-(2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione

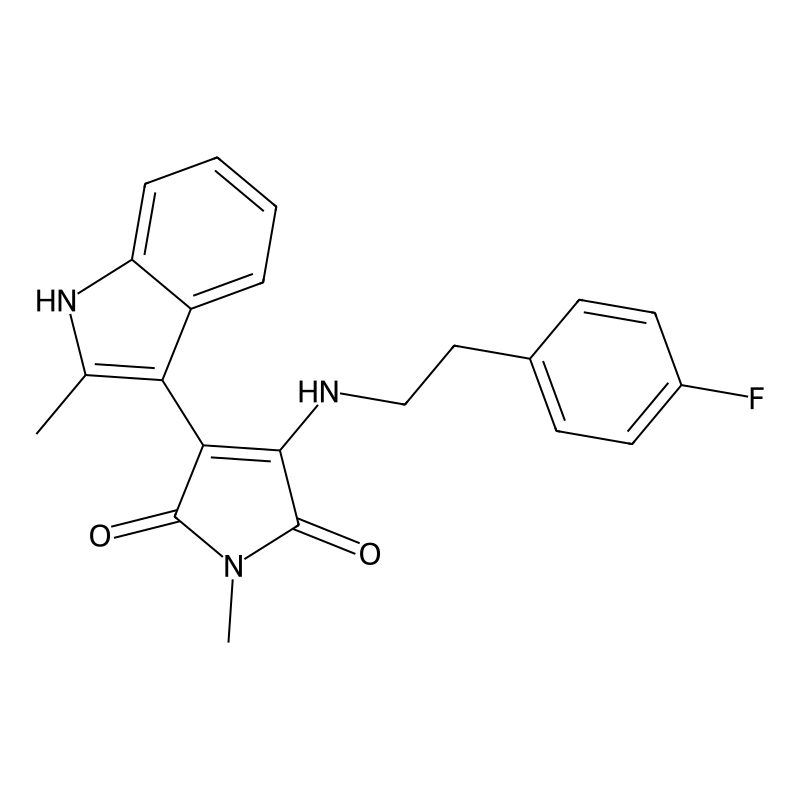

IM-12 is a synthetic organic compound classified as a potent inhibitor of glycogen synthase kinase-3 beta (GSK-3β), with a chemical structure characterized as a non-symmetrically substituted indolylmaleimide. Its chemical identification includes the CAS number 1129669-05-1. IM-12 has garnered attention in research due to its ability to significantly increase levels of β-catenin, a key component in the Wnt signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and survival .

IM-12 exhibits significant biological activity through its role as a GSK-3β inhibitor. In various studies, it has been shown to:

- Increase β-catenin Levels: In ReNcell VM cells, IM-12 administration resulted in a notable increase in β-catenin levels by 27% .

- Promote Neuronal Differentiation: The compound has been linked to enhanced neuronal differentiation in human neural progenitor cells via activation of canonical Wnt signaling pathways .

- Inhibit Cell Proliferation: At a concentration of 3 µM, IM-12 significantly inhibited cell proliferation and increased cell doubling time .

The synthesis of IM-12 typically involves multi-step organic reactions that incorporate indole and maleimide derivatives. While specific synthetic routes may vary, general methods include:

- Formation of Indolylmaleimide: The initial step often involves the condensation of indole derivatives with maleimide compounds.

- Purification: The resulting product is purified using techniques such as chromatography to achieve high purity levels suitable for biological assays.

Detailed synthetic procedures are often proprietary or found in specialized chemical literature.

IM-12 has several applications primarily within biomedical research:

- Neuroscience Research: Due to its effects on neuronal differentiation and proliferation, IM-12 is utilized in studies focusing on neurodevelopmental processes and potential therapeutic strategies for neurodegenerative diseases.

- Cancer Research: Given its role in modulating Wnt signaling pathways, IM-12 may be explored for its potential effects on cancer cell growth and differentiation.

- Pharmacological Studies: As a selective GSK-3β inhibitor, it serves as a valuable tool for investigating the roles of this kinase in various physiological and pathological conditions .

Interaction studies involving IM-12 focus on its binding affinity and specificity towards GSK-3β compared to other kinases. Research indicates that IM-12 selectively inhibits GSK-3β without significantly affecting other kinases within similar pathways. This selectivity is crucial for minimizing off-target effects during experimental applications .

Several compounds share structural or functional similarities with IM-12. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Mechanism | Unique Features |

|---|---|---|---|

| Lithium Carbonate | 554-24-1 | GSK-3β inhibition | Naturally occurring; used in bipolar disorder |

| CHIR99021 | 252917-06-9 | GSK-3β inhibition | Highly selective; promotes stem cell maintenance |

| TDZD-8 | 217062-67-6 | GSK-3β inhibition | Exhibits neuroprotective effects |

| BIO | 190828-07-0 | GSK-3β inhibition | Enhances Wnt signaling; used in stem cell research |

IM-12 stands out due to its high potency (IC50 = 53 nM) and its specific application in promoting neuronal differentiation through canonical Wnt signaling pathways, making it particularly valuable in neuroscience research .

IUPAC Nomenclature and Systematic Naming

IM-12 is systematically named as 3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione. This name reflects its core pyrrole-2,5-dione (maleimide) structure, with substituents at positions 1, 3, and 4. The indole moiety at position 4 and the 4-fluorophenethylamino group at position 3 are critical for its biological activity.

Molecular Formula and Weight

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₀FN₃O₂ | |

| Molecular Weight | 377.41 g/mol |

The molecular formula indicates the presence of a fluorine atom, three nitrogen atoms, and two oxygen atoms, consistent with its maleimide backbone and functional groups.

Canonical SMILES Representation and Stereochemical Features

The canonical SMILES notation for IM-12 is:

CC1=C(C2=CC=CC=C2N1)C3=C(C(=O)N(C3=O)C)NCCC4=CC=C(C=C4)F.

This structure highlights:

- Core maleimide ring: A pyrrole-2,5-dione ring with substituents at positions 1 (methyl) and 3 (4-fluorophenethylamino).

- Indole substituent: A 2-methyl-1H-indol-3-yl group at position 4 of the maleimide ring.

- Stereochemical features: The indole and maleimide rings are planar, with no chiral centers, as the molecule lacks stereogenic carbon atoms.

Crystallographic Data and X-ray Diffraction Patterns

While specific crystallographic data for IM-12 are not publicly available, its structural analysis can be inferred from general X-ray diffraction (XRD) principles. Single-crystal XRD, using Mo Kα or Cu Kα radiation, is the standard method for determining atomic coordinates and unit cell parameters. For small molecules like IM-12, the diffraction pattern would reveal:

- Interatomic distances: Bond lengths in the maleimide core (e.g., C=O, C-N) and substituent groups.

- Molecular packing: Stacking interactions between aromatic rings (indole and fluorophenyl groups) and hydrogen bonds involving the maleimide carbonyl groups.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Solubility | DMSO: ≥54.9 mg/mL (145.47 mM) | |

| Stability | ≥1 year (lyophilized, -20°C) | |

| Melting Point | 187°C (predicted) |

Key Observations:

- Solubility: IM-12 exhibits high solubility in dimethyl sulfoxide (DMSO), a critical property for in vitro studies.

- Stability: Lyophilized samples remain stable under dry, cold conditions, making it suitable for long-term storage.

- Melting Point: The predicted value aligns with typical maleimide derivatives, which often melt between 150–200°C due to rigid aromatic structures.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Heikal NM, Bader FM, Martins TB, Pavlov IY, Wilson AR, Barakat M, Stehlik J, Kfoury AG, Gilbert EM, Delgado JC, Hill HR. Immune function surveillance: association with rejection, infection and cardiac allograft vasculopathy. Transplant Proc. 2013 Jan-Feb;45(1):376-82. doi: 10.1016/j.transproceed.2012.04.034. Epub 2012 Sep 18. PubMed PMID: 23267802.

3: Man WL, Chen G, Yiu SM, Shek L, Wong WY, Wong WT, Lau TC. Formation of μ-dinitrogen (salen)osmium complexes via ligand-induced N···N coupling of (salen)osmium(VI) nitrides. Dalton Trans. 2010 Dec 14;39(46):11163-70. doi: 10.1039/c0dt00481b. Epub 2010 Oct 21. PubMed PMID: 20963250.

4: Schmöle AC, Brennführer A, Karapetyan G, Jaster R, Pews-Davtyan A, Hübner R, Ortinau S, Beller M, Rolfs A, Frech MJ. Novel indolylmaleimide acts as GSK-3beta inhibitor in human neural progenitor cells. Bioorg Med Chem. 2010 Sep 15;18(18):6785-95. doi: 10.1016/j.bmc.2010.07.045. Epub 2010 Jul 25. PubMed PMID: 20708937.

5: Nørregaard R, Jensen BL, Topcu SO, Wang G, Schweer H, Nielsen S, Frøkiaer J. Urinary tract obstruction induces transient accumulation of COX-2-derived prostanoids in kidney tissue. Am J Physiol Regul Integr Comp Physiol. 2010 Apr;298(4):R1017-25. doi: 10.1152/ajpregu.00336.2009. Epub 2010 Feb 10. PubMed PMID: 20147610; PubMed Central PMCID: PMC2853392.

6: GREINER RA, Braathen LR. Cost-effectiveness of biologics for moderate-to-severe psoriasis from the perspective of the Swiss healthcare system. Eur J Dermatol. 2009 Sep-Oct;19(5):494-9. doi: 10.1684/ejd.2009.0725. Epub 2009 Jun 5. PubMed PMID: 19502153.

7: Gdynia HJ, Müller HP, Ludolph AC, Köninger H, Huber R. Quantitative muscle ultrasound in neuromuscular disorders using the parameters 'intensity', 'entropy', and 'fractal dimension'. Eur J Neurol. 2009 Oct;16(10):1151-8. doi: 10.1111/j.1468-1331.2009.02663.x. Epub 2009 May 22. PubMed PMID: 19486136.

8: Elliot TA, Cree MG, Sanford AP, Wolfe RR, Tipton KD. Milk ingestion stimulates net muscle protein synthesis following resistance exercise. Med Sci Sports Exerc. 2006 Apr;38(4):667-74. PubMed PMID: 16679981.

9: Cavalieri J, Hepworth G, Fitzpatrick LA. Synchronising oestrus with oestradiol benzoate after using a two-dose prostaglandin treatment to synchronise luteolysis in dairy heifers. Aust Vet J. 2005 Jan-Feb;83(1-2):91-6. PubMed PMID: 15971828.

10: Sun WH, Yu Q, Shen H, Ou XL, Cao DZ, Yu T, Qian C, Zhu F, Sun YL, Fu XL, Su H. Roles of Helicobacter pylori infection and cyclooxygenase-2 expression in gastric carcinogenesis. World J Gastroenterol. 2004 Oct 1;10(19):2809-13. PubMed PMID: 15334675; PubMed Central PMCID: PMC4572107.

11: Paillaud JL, Harbuzaru B, Patarin J, Bats N. Extra-large-pore zeolites with two-dimensional channels formed by 14 and 12 rings. Science. 2004 May 14;304(5673):990-2. PubMed PMID: 15143276.

12: Leverge R, Bergmann JF, Simoneau G, Tillet Y, Bonnemain B. Bioavailability of oral vs intramuscular iodinated oil (Lipiodol UF) in healthy subjects. J Endocrinol Invest. 2003;26(2 Suppl):20-6. PubMed PMID: 12762636.

13: Lukac J, Mravak-Stipetić M, Knezević M, Vrcek J, Sistig S, Ledinsky M, Kusić Z. Phagocytic functions of salivary neutrophils in oral mucous membrane diseases. J Oral Pathol Med. 2003 May;32(5):271-4. PubMed PMID: 12694350.

14: Crane J, Armson A, Brunner M, De La Ronde S, Farine D, Keenan-Lindsay L, Leduc L, Schneider C, Van Aerde J; Executive Committee of the Society of Obstetricians and Gynaecologists of Canada. Antenatal corticosteroid therapy for fetal maturation. J Obstet Gynaecol Can. 2003 Jan;25(1):45-52. English, French. PubMed PMID: 12548324.

15: Rittichier KK, Ledwith CA. Outpatient treatment of moderate croup with dexamethasone: intramuscular versus oral dosing. Pediatrics. 2000 Dec;106(6):1344-8. PubMed PMID: 11099587.

16: Palta P, Kumar M, Jailkhani S, Manik RS, Madan ML. Changes in peripheral inhibin levels and follicular development following treatment of buffalo with PMSG and Neutra-PMSG for superovulation. Theriogenology. 1997 Jul 15;48(2):233-40. PubMed PMID: 16728122.

17: Hemsén A, Modin A, Weitzberg E. Increased concentrations of endothelin-1 messenger RNA in tissues and endothelin-1 peptide in plasma in septic pigs: modulation by betamethasone. Crit Care Med. 1996 Sep;24(9):1530-6. PubMed PMID: 8797627.

18: Thomas H Jr, Schwartz E, Petrilli R. Droperidol versus haloperidol for chemical restraint of agitated and combative patients. Ann Emerg Med. 1992 Apr;21(4):407-13. PubMed PMID: 1554179.

19: Vige PM, Henrion RM. Thiamphenicol for treatment of salpingitis. Sex Transm Dis. 1984 Oct-Dec;11(4 Suppl):441-3. PubMed PMID: 6523325.

20: Braga PC, Marchi E, Scaglione F, Scarpazza G, Faravelli M, Fraschini F. Kinetics of penetration and clearance of mezlocillin in the bronchopulmonary tract. Int J Clin Pharmacol Res. 1984;4(5):361-5. PubMed PMID: 6519850.